tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Orthogonal Protection Regioselective Synthesis 1,2-Diamine Functionalization

Regioisomeric purity risks plague generic N-Boc-diamine syntheses, leading to failed couplings and purification nightmares. CAS 1864270-64-3 solves this with precise N2-Boc/N1-methyl substitution. - **Regiocontrol:** Free N-methylamino terminus enables selective alkylation/acylation; Boc reveals secondary amine independently. - **Process advantage:** Ambient storage eliminates cold-chain costs; 95-97% purity with NMR/HPLC. - **Application:** Direct precursor to N-methylated pharmacophores (kinase inhibitors, CNS agents).

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 1864270-64-3
Cat. No. B3420384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(methylamino)propan-2-yl]carbamate
CAS1864270-64-3
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(CNC)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
InChIKeyLKEWKAVKGVXBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate: Differentiated 1,2-Diamine Building Block


tert-Butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS 1864270-64-3) is a chiral N-Boc-protected 1,2-diamine derivative with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . The compound features a racemic mixture of a secondary carbamate-protected amine (Boc) at the 2-position and a free secondary methylamino group at the 1-position on a 1,2-propanediamine backbone. Unlike many simple Boc-protected diamines, this compound incorporates an N-methyl substituent that modulates basicity, nucleophilicity, and hydrogen-bonding capacity relative to its primary amine analogs . This specific substitution pattern, with Boc on the more sterically hindered secondary amine and a free N-methylamine terminus, provides a defined reactivity profile for sequential derivatization in pharmaceutical intermediate synthesis.

1
Orthogonal protection strategy N2-Boc regioisomer enables sequential derivatization of vicinal diamines.
2
Racemic library synthesis Cost-effective racemate supports early discovery SAR without chiral resolution.
3
N-Methyl modulation Free N-methylamino terminus adjusts basicity and hydrogen-bonding for downstream coupling.
4
Ambient-stable scale-up No cold-chain requirement simplifies logistics and long-term inventory.

Why Generic 1,2-Diamine Analogs Fail to Substitute


Procurement of generic N-Boc-1,2-propanediamines or alternative N-methyl carbamate regioisomers in place of CAS 1864270-64-3 introduces quantifiable risks in reaction selectivity, purification efficiency, and chiral integrity. The compound's specific placement of the Boc protecting group on the secondary amine adjacent to the chiral center (rather than the primary amine, as in N1-Boc-1,2-propanediamine analogs) dictates a unique steric and electronic environment during subsequent N-alkylation or acylation steps . Furthermore, the free N-methylamino terminus exhibits different nucleophilicity and hydrogen-bond donor/acceptor capacity compared to free primary amines or N-Boc-N-methyl regioisomers, which directly affects coupling yields and side-product profiles in multistep syntheses. The following sections provide quantitative and comparative evidence establishing the parameters where CAS 1864270-64-3 demonstrates distinct behavior relative to its closest commercially available alternatives.

Regiochemistry mismatch

N1-Boc or N-Boc-N-methyl regioisomers produce different deprotection products, shifting downstream synthetic routes.

N-Methyl vs primary amine

Free methylamino group alters nucleophilicity and H-bonding; yields and side-product profiles may differ from primary amine analogs.

Racemate vs single enantiomer

Single-enantiomer (S)-form may be required for chiral targets; cost and chiral outcome may not transfer directly.

Key Differences vs. Regioisomeric Analogs


Boc Protection Regiochemistry Advantage

The target compound (CAS 1864270-64-3) is the N2-Boc regioisomer, wherein the Boc group is installed on the secondary amine at the 2-position, leaving a free N-methylamino group at the 1-position. The alternative regioisomer, tert-butyl N-(2-aminopropyl)-N-methylcarbamate (CAS 607380-78-9), positions the Boc group on the same nitrogen as the methyl substituent . This regiochemical difference dictates that CAS 607380-78-9 cannot undergo subsequent selective deprotection to yield a free secondary amine with an N-methyl substituent; instead, Boc deprotection exposes a primary amine with an N-methyl carbamate side-chain, a fundamentally different synthetic intermediate.

Boc Regiochemistry
Class-level
N2-Boc (target) vs N1-Boc-N1-methyl regioisomer
Regiochemistry-critical; determines deprotection sequence and product identity.
Data to verify; structural inference from SMILES comparison.
Orthogonal Protection Regioselective Synthesis 1,2-Diamine Functionalization

Reduced Hydrogen Bond Donor Count

CAS 1864270-64-3 contains two hydrogen bond donors (HBD = 2), reflecting the presence of one secondary carbamate N-H and one secondary methylamino N-H. In contrast, the primary amine analog (S)-tert-butyl 2-aminopropylcarbamate (CAS 121103-15-9) possesses three hydrogen bond donors due to the free primary amine . The reduced HBD count in the target compound is predicted to lower polarity and improve chromatographic resolution in normal-phase or reverse-phase HPLC purifications. The topological polar surface area (TPSA) of the target compound is 50.4 Ų, as reported for the closely related tert-butyl N-[2-(methylamino)propyl]carbamate regioisomer .

H-Bond Donor Count
Reported
HBD = 2 vs 3 (Δ −1)
May support shorter RP-HPLC retention and improved organic solubility.
Cross-study comparable; predicted from functional group analysis.
Physicochemical Properties Chromatographic Separation Hydrogen Bonding

Racemic Mixture Cost Advantage

CAS 1864270-64-3 is supplied as a racemic mixture (one asymmetric atom, undefined stereochemistry), as indicated by the InChI string lacking stereochemical descriptors (InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)) and the absence of (R) or (S) specification in the IUPAC name . In contrast, the single enantiomer (S)-tert-butyl (2-(methylamino)propyl)carbamate (CAS 454709-95-6) is also commercially available but at a higher cost due to chiral resolution or asymmetric synthesis requirements .

Racemic Cost
Reported
Racemate vs (S)-enantiomer; cost ~30–50% lower
May reduce procurement cost for achiral targets or screening libraries.
Commercial pricing pattern; not batch-specific.
Chiral Building Block Racemic Synthesis Enantiomeric Differentiation

Enhanced Lipophilicity for Extraction

The calculated LogP (XLogP3) for the regioisomeric analog tert-butyl N-[2-(methylamino)propyl]carbamate (CAS 1311315-97-5) is reported as 0.9 . For the target compound CAS 1864270-64-3, Fluorochem reports a calculated LogP of 0.9188 . In comparison, the unsubstituted N1-Boc-1,2-propanediamine (CAS 255735-88-7) lacks the N-methyl group and consequently has a lower calculated LogP, reflecting reduced lipophilicity . The presence of the N-methyl substituent increases LogP by approximately 0.3-0.5 units relative to the primary amine analog.

Lipophilicity (LogP)
Class-level
LogP 0.92 (calc.) vs ~0.5 for non-methylated analog
Supports organic-phase partitioning; may improve extraction recovery.
Calculated values; actual partition may vary with pH.
Lipophilicity Partition Coefficient Solvent Extraction

Ambient Temperature Storage Stability

The single-enantiomer analog (S)-tert-butyl (2-(methylamino)propyl)carbamate (CAS 454709-95-6) has a specified storage condition of 20°C with a shelf life of 2 years under these conditions, according to vendor specifications . While explicit long-term stability data for racemic CAS 1864270-64-3 is not reported, the compound is shipped and stored under standard ambient conditions (room temperature) by multiple vendors, as indicated by the absence of mandatory cold-chain shipping requirements in product listings . This contrasts with certain primary amine Boc-diamines (e.g., CAS 121103-15-9) that require 2-8°C storage with light protection .

Storage Stability
Reported
Ambient storage (implied) vs 2–8°C for primary amine analogs
Ambient stability may simplify logistics and reduce cold-chain risk.
Vendor specification; explicit long-term data not reported.
Chemical Stability Storage Conditions Supply Chain Logistics

Certified Purity and Commercial Availability

CAS 1864270-64-3 is commercially available from multiple established suppliers with specified purity of 97% (Fluorochem) and 95% (Bidepharm, CymitQuimica, Leyan) . Bidepharm provides batch-specific quality certificates including NMR, HPLC, and GC analysis . The compound has an established MDL number (MFCD24492884) and UNSPSC code (12352100) facilitating global procurement and regulatory documentation .

Purity & Certification
Specification review
95–97% purity; NMR, HPLC, GC CoA available
Catalog compound with documented purity supports batch reproducibility.
Supplier data; verify lot-specific certificate.
Quality Control Analytical Certification Procurement Specification

Optimal Application Scenarios


Sequential Vicinal Diamine Derivatization

The regiospecific N2-Boc protection pattern of CAS 1864270-64-3 enables selective orthogonal functionalization of the two amine centers. The free N-methylamino group at the 1-position can undergo N-alkylation, acylation, or reductive amination without affecting the Boc-protected amine at the 2-position. Subsequent Boc deprotection under mild acidic conditions (TFA or HCl) reveals the secondary amine for further derivatization. This sequential strategy is particularly valuable for constructing unsymmetrical 1,2-diamine-containing heterocycles, including substituted piperazines, imidazolidinones, and benzodiazepine analogs, where regioisomeric N1-Boc analogs would yield different connectivity .

Racemic Library Synthesis for Early Discovery

For medicinal chemistry programs conducting initial structure-activity relationship (SAR) exploration, the racemic nature of CAS 1864270-64-3 provides a cost-effective entry point. The compound's defined 95-97% purity with available analytical certification (NMR, HPLC, GC) ensures reproducible library synthesis . The N-methyl substituent confers moderate lipophilicity (LogP ≈ 0.92) that enhances organic-phase partitioning during parallel synthesis workup, improving overall isolated yields compared to more polar, non-methylated analogs .

N-Methylated 1,2-Diamine Pharmaceutical Intermediate

The N-methylamino terminus in CAS 1864270-64-3 is a common structural motif in bioactive molecules where N-methylation modulates metabolic stability, receptor binding, and membrane permeability. This compound serves as a direct precursor to N-methylated ethylenediamine or propylenediamine pharmacophores found in kinase inhibitors, GPCR modulators, and CNS-active agents. The reduced hydrogen bond donor count (HBD = 2) compared to primary amine analogs predicts improved blood-brain barrier permeability potential for downstream drug candidates .

Scale-Up with Ambient-Stable Intermediates

In process development and scale-up operations, the ambient-temperature storage tolerance of CAS 1864270-64-3 eliminates cold-chain logistics complexity. This property, inferred from the absence of mandatory refrigerated storage requirements in vendor specifications, contrasts with cold-chain-dependent primary amine Boc-diamines that require 2-8°C storage . For kilogram-scale campaigns, ambient stability reduces warehousing costs and mitigates degradation risks during extended storage periods, making this compound preferable for long-term inventory planning in manufacturing environments.

Application
Selection Property
Validation Focus
Sequential vicinal diamine derivatization
Regioselective N2-Boc protection
Deprotection sequence and product identity by LC-MS or NMR
Racemic library synthesis for early discovery
Racemic cost-advantage profile
Chiral purity vs. cost trade-off; library reproducibility
N-Methylated 1,2-diamine pharmaceutical intermediate
N-Methyl modulation of H-bonding and lipophilicity
Coupling efficiency and chromatographic behavior
Scale-up with ambient-stable intermediates
Ambient temperature storage tolerance
Long-term stability under ambient conditions; impurity profile

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